molecular formula C17H17N3O3 B2481322 (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035036-00-9

(E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide

Cat. No.: B2481322
CAS No.: 2035036-00-9
M. Wt: 311.341
InChI Key: WJWNWUUMZFMIFZ-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide is a synthetic organic compound that features a furan ring, a pyridine ring, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the acrylamide group: This can be achieved by reacting an appropriate amine with acryloyl chloride under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Attachment of the pyridine ring: The pyridine ring can be attached through a nucleophilic substitution reaction or a similar method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in fields such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide: can be compared to other acrylamide derivatives, furan-containing compounds, and pyridine-containing compounds.

    Acrylamide derivatives: Compounds such as N,N-dimethylacrylamide and N-isopropylacrylamide.

    Furan-containing compounds: Compounds such as furfural and furan-2-carboxylic acid.

    Pyridine-containing compounds: Compounds such as nicotinamide and pyridoxine.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer unique chemical reactivity and biological activity

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-16(6-5-15-3-2-8-23-15)19-11-13-9-14(12-18-10-13)20-7-1-4-17(20)22/h2-3,5-6,8-10,12H,1,4,7,11H2,(H,19,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWNWUUMZFMIFZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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